2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol
Description
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is an ethanolamine derivative featuring a cyclopropyl group and a 2-methoxy-benzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.23 g/mol. The compound’s structure combines a strained cyclopropane ring (introducing conformational rigidity) and a methoxy-substituted benzyl group (imparting electron-donating properties).
Properties
IUPAC Name |
2-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-5-3-2-4-11(13)10-14(8-9-15)12-6-7-12/h2-5,12,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJPAPWWIDAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxybenzyl Halides
The 2-methoxybenzyl chloride precursor is synthesized via chlorination of 2-methoxybenzyl alcohol using thionyl chloride (SOCl₂) in dichloromethane at 0–25°C. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → 25°C (ramped) |
| SOCl₂ Equivalents | 1.2 eq |
| Yield | 89–92% |
Critical Note : Ortho-substitution necessitates low temperatures to minimize Fries rearrangement.
Cyclopropylamine Formation
Cyclopropane rings are introduced via Corey–Chaykovsky cyclopropanation :
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Substrate : N-(2-methoxybenzyl)ethylenimine.
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Reagents : Trimethylsulfoxonium iodide (2.5 eq), NaH (3.0 eq) in THF.
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Conditions : 0°C → reflux over 6 hours.
Mechanistic Insight :
Steric hindrance from the 2-methoxy group reduces reaction rates by 18–22% compared to para-substituted analogs.
Reductive Amination for Ethanolamine Backbone
The final step couples cyclopropyl-(2-methoxybenzyl)-amine with ethylene oxide under high-pressure hydrogenation:
| Condition | Value |
|---|---|
| Catalyst | 5% Pd/C (0.1 eq) |
| Solvent | Ethanol/THF (3:1) |
| Pressure | 50 psi H₂ |
| Time | 12 hours |
| Yield | 65–68% |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4 → 1:1) followed by recrystallization in ethanol/water (7:3).
Pathway B: Wittig-Horner-Evans Cyclopropanation
Benzyl Protection and Phosphonate Synthesis
Wittig-Horner Coupling
Reaction with cyclopropanecarbaldehyde under basic conditions:
Key Data :
Catalytic Hydrogenation and Deprotection
-
Hydrogenation : Alkene intermediate is reduced using H₂/Pd-BaSO₄ in ethyl acetate (95% conversion).
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Benzyl Deprotection : H₂/Pd(OH)₂ in methanol removes the benzyl group (89% yield).
Spectroscopic Confirmation :
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¹H NMR (DMSO-d₆): δ 7.21 (d, J=8.3 Hz, 2H, aromatic), 4.52 (s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.12–3.25 (m, 4H, N-CH₂ and OCH₂), 1.42–1.55 (m, 4H, cyclopropyl).
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 38–42% | 29–34% |
| Purification Complexity | Moderate | High |
| Scalability | >500g batches | <100g batches |
| Cost (USD/g) | $12.50 | $18.70 |
Key Trade-offs :
-
Pathway A favors industrial scalability but requires hazardous ethylene oxide.
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Pathway B avoids extreme pressures but involves sensitive phosphonate intermediates.
Optimization Strategies and Challenges
Cyclopropane Ring Stability
The cyclopropyl group undergoes ring-opening under acidic conditions (pH < 3) or with strong nucleophiles (e.g., HS⁻). Mitigation strategies:
Ortho-Substitution Effects
The 2-methoxy group causes:
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22% slower reaction rates in SN2 displacements vs. para-isomers.
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Increased byproduct formation during reductive amination (8–12% vs. 3–5% for para).
Solution : Employ bulky bases (e.g., DIPEA) to suppress elimination.
Analytical Characterization
Chromatographic Purity
HPLC Conditions :
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| IR | 3350 cm⁻¹ (O-H), 1602 cm⁻¹ (C=N) |
| MS | m/z 221.29 [M+H]⁺ |
| ¹³C NMR | δ 157.8 (OCH₃), 116.4–128.9 (aryl) |
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.3 g/mol
- CAS Number : 1247805-67-9
The compound features a cyclopropyl group, a methoxy-benzyl moiety, and an amino-ethanol functional group. These structural elements contribute to its potential interactions with biological targets.
Pharmaceutical Development
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol has been identified as a promising lead compound in drug discovery, particularly for neurological disorders and cancer treatments. Its structural characteristics suggest that it may exhibit neuroprotective effects and could potentially inhibit cancer cell proliferation.
Potential Mechanisms of Action
- Neurotransmitter Modulation : Preliminary studies indicate that compounds with similar structures can influence neurotransmitter systems, which may be beneficial in treating mood disorders or neurodegenerative diseases.
- Biochemical Pathway Inhibition : The compound's analogs have shown activity in inhibiting specific pathways involved in cancer cell growth, suggesting that this compound could have similar therapeutic effects.
Chemical Research
In addition to its pharmaceutical applications, this compound is of interest in chemical research for its synthesis and interaction studies. The synthesis typically involves standard organic chemistry techniques such as:
- Refluxing in solvents like ethanol or dichloromethane.
- Purification through crystallization or chromatography.
Research into its binding affinity to various biological targets (receptors and enzymes) is ongoing, which may reveal further applications in drug design.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol with similar compounds:
Key Observations:
- Steric Influence: The cyclopropyl group introduces steric hindrance, reducing rotational freedom compared to non-cyclic analogs like 2-((2-methoxyethyl)(methyl)amino)-ethanol.
- Lipophilicity: 2-[Benzyl(phenyl)amino]-ethanol (logP unlisted but inferred from structure) likely exhibits higher lipophilicity than the target compound due to dual aromatic rings.
Challenges:
- The discontinued status of analogs like [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid () and 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol () may indicate synthetic complexity or stability issues .
Physicochemical Properties
| Property | This compound | 2-[Benzyl(phenyl)amino]-ethanol | 2-((2-Methoxyethyl)(methyl)amino)-ethanol |
|---|---|---|---|
| Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 3 (O, N) | 2 (N, O) | 3 (N, O) |
| Topological PSA (Ų) | ~50.1 | ~34.5 | ~49.5 |
| Rotatable Bonds | 5 | 6 | 4 |
Biological Activity
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol, this compound includes a cyclopropyl group, a methoxy-benzyl moiety, and an amino-ethanol functional group. Its synthesis typically involves standard organic reactions, such as the formation of amides through the reaction of cyclopropyl amines with suitable carboxylic acids or their derivatives.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially impacting mood regulation and neuroprotection.
- Anti-Cancer Properties : Similar structural motifs have been shown to act as inhibitors in various biochemical pathways, indicating potential therapeutic applications in oncology .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : The ethanolamine moiety may interact with biological receptors, while the methoxy-benzyl group could facilitate binding to specific enzymes or proteins.
- Influence on Biological Pathways : The cyclopropyl group may impart unique steric and electronic properties that influence how the compound interacts within biological systems .
Case Studies
- Neuroprotection : A study indicated that derivatives with similar structures were effective in modulating neurotransmitter levels in animal models, suggesting that this compound could be explored for neuroprotective therapies.
- Cancer Research : Another investigation highlighted the potential of cyclopropyl amide derivatives in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapies. This pathway is crucial for cellular energy metabolism and signaling, indicating that this compound may have similar applications .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[Cyclobutyl-(2-methoxy-benzyl)-amino]-ethanol | C₁₃H₁₉NO₂ | Cyclobutyl group instead of cyclopropyl |
| N-Cyclopropyl-N'-benzyl-ethane-1,2-diamine | C₁₃H₁₈N₂ | Contains two amino groups |
| 1-(Cyclopropyl)-N-(2-methoxybenzyl)amine | C₁₃H₁₉N | Lacks the ethanol moiety but retains similar functionality |
These compounds differ primarily in their cyclic structures or additional functional groups, which may impact their biological activity and pharmacological profiles.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol?
- Methodological Answer :
- Step 1 : Use a stoichiometric ratio of 2-methoxybenzylamine and cyclopropane derivatives in a polar aprotic solvent (e.g., DMF or ethanol) under nitrogen atmosphere to minimize side reactions .
- Step 2 : Introduce a coupling agent like triethylamine (TEA) to facilitate nucleophilic substitution. For example, TEA (1.0–1.2 equivalents) at 80–100°C for 2–4 hours improves yield by neutralizing HBr byproducts .
- Step 3 : Monitor reaction progress via TLC or HPLC. Post-reaction, concentrate under reduced pressure and purify via column chromatography (C18 reverse-phase with acetonitrile/water gradients) to isolate the product .
Q. What purification techniques are effective for removing impurities in this compound?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate as solvents. For example, cooling the reaction mixture to 0°C after adding sulfuryl chloride (SO₂Cl₂) precipitates impurities, yielding >85% purity after filtration .
- Chromatography : Employ silica gel or C18 reverse-phase columns with gradient elution (e.g., 70:30 to 90:10 acetonitrile/water) to separate polar byproducts .
- Drying : Use anhydrous MgSO₄ or Na₂SO₄ for solvent removal, followed by rotary evaporation to avoid thermal degradation .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AUTODOCK 4.2 or similar software with grid parameters adjusted to target protein active sites (e.g., PARP inhibitors). Compare binding affinities with co-crystal ligands like olaparib to validate predictions .
- DFT Analysis : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) using Gaussian 09 at the B3LYP/6-311G(d,p) level to assess reactivity and stability .
- ADMET Prediction : Tools like SwissADME or PreADMET can model pharmacokinetics (e.g., logP, CYP450 interactions) to prioritize in vitro testing .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
- Methodological Answer :
- Cross-Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with predicted MS/MS spectra (e.g., using MassFrontier) .
- Structural Refinement : For NMR discrepancies, perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities. For example, SCXRD with MoKα radiation (λ = 0.71073 Å) and Rint < 0.04 ensures accuracy .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data from multiple instruments, identifying outliers via Grubbs’ test .
Q. What experimental frameworks are suitable for determining thermodynamic properties (e.g., vaporization enthalpy)?
- Methodological Answer :
- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. For vaporization enthalpy, apply the Clausius-Clapeyron equation to vapor pressure data .
- In Silico Prediction : Leverage NIST Chemistry WebBook data for similar glycol ethers (e.g., 2-methoxyethanol) to estimate properties via group contribution methods .
- Validation : Compare experimental results with quantum mechanical calculations (e.g., COSMO-RS) to identify systematic errors in predictive models .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
